molecular formula C22H20N6S2 B11704443 1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea

1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea

Cat. No.: B11704443
M. Wt: 432.6 g/mol
InChI Key: TWESZBIYFUDTCI-DFEHQXHXSA-N
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Description

1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea is an organosulfur compound. It is a derivative of thiourea, which is known for its diverse applications in organic synthesis and biological research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H20N6S2

Molecular Weight

432.6 g/mol

IUPAC Name

1-phenyl-3-[(E)-[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C22H20N6S2/c29-21(25-19-7-3-1-4-8-19)27-23-15-17-11-13-18(14-12-17)16-24-28-22(30)26-20-9-5-2-6-10-20/h1-16H,(H2,25,27,29)(H2,26,28,30)/b23-15+,24-16+

InChI Key

TWESZBIYFUDTCI-DFEHQXHXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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